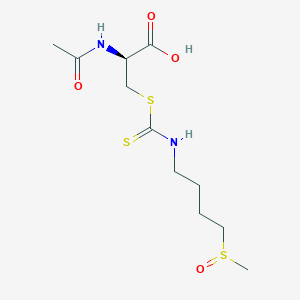
Sulforaphane NAC
描述
Sulforaphane N-acetylcysteine is a compound derived from sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, Brussels sprouts, and cabbage. Sulforaphane is known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties. Sulforaphane N-acetylcysteine is a metabolite of sulforaphane that has shown similar pharmacological activities and is being studied for its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
Sulforaphane can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through enzymatic hydrolysis by myrosinase. The synthetic route involves the conversion of glucoraphanin to sulforaphane, which can then be conjugated with N-acetylcysteine to form sulforaphane N-acetylcysteine. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the compound .
Industrial Production Methods
Industrial production of sulforaphane N-acetylcysteine involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis to produce sulforaphane. The sulforaphane is then chemically conjugated with N-acetylcysteine under controlled conditions to ensure high yield and purity. This process may involve the use of solvents and purification techniques such as chromatography .
化学反应分析
Types of Reactions
Sulforaphane N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: Sulforaphane can be oxidized to form sulforaphane sulfoxide.
Reduction: Sulforaphane can be reduced to form sulforaphane thiol.
Substitution: Sulforaphane can undergo nucleophilic substitution reactions with thiols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulforaphane sulfoxide, sulforaphane thiol, and various sulforaphane conjugates with thiols and amines .
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isothiocyanate chemistry.
Biology: Studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and oxidative stress response.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Used in the development of dietary supplements and functional foods for health promotion.
作用机制
Sulforaphane N-acetylcysteine exerts its effects through multiple mechanisms:
Detoxification: Induces phase II detoxification enzymes, enhancing the elimination of carcinogens and oxidants.
Antioxidant: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, increasing the expression of antioxidant proteins.
Anti-inflammatory: Inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
Sulforaphane N-acetylcysteine is compared with other similar compounds such as:
Sulforaphane: Both compounds have similar pharmacological activities, but sulforaphane N-acetylcysteine has better blood-brain barrier permeability and a longer half-life.
Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, but sulforaphane N-acetylcysteine is more effective in certain cancer models.
Benzyl isothiocyanate: Similar to sulforaphane, but with different metabolic pathways and efficacy profiles.
Conclusion
Sulforaphane N-acetylcysteine is a promising compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject of scientific research and a potential therapeutic agent for various diseases.
属性
IUPAC Name |
(2S)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHBKTCHILXGOT-VCLORWJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSC(=S)NCCCCS(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858415 | |
| Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334829-66-2 | |
| Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8082964.png)
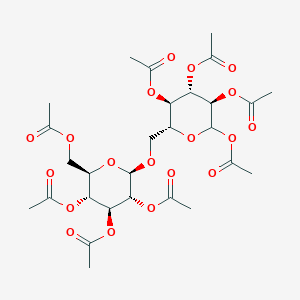
![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B8082977.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8082984.png)
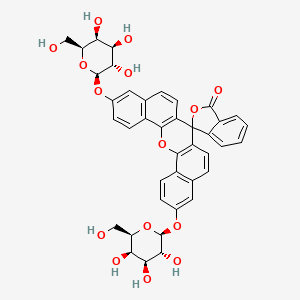

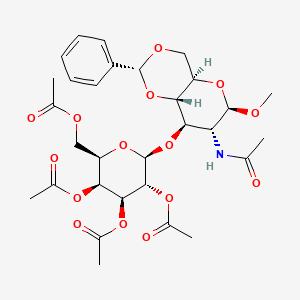
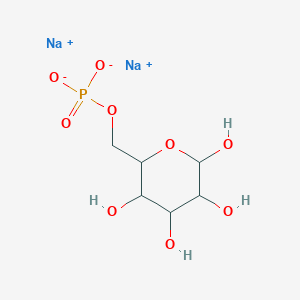
![Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester](/img/structure/B8083005.png)
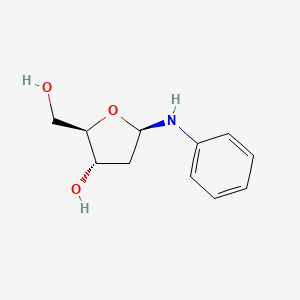
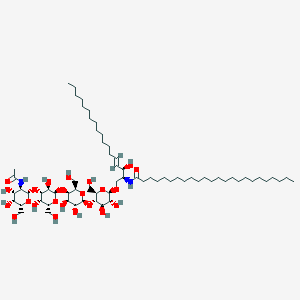
![(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE](/img/structure/B8083033.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8083053.png)
![3-{(Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl}phenol](/img/structure/B8083060.png)
